REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].Br[CH:17]([CH3:22])[CH:18]=[N:19][O:20][CH3:21]>CN(C)C=O>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[CH3:21][O:20][N:19]=[CH:18][CH:17]([NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1])[CH3:22] |f:1.2.3|
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-bromo-1-methoxyimino-propane
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
BrC(C=NOC)C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
|
CUSTOM
|
Details
|
rose to 95° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 2 hours at 80° C.
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the inorganic salt was filtered off
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CON=CC(C)NC1=C(C=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: PERCENTYIELD | 72.5% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |